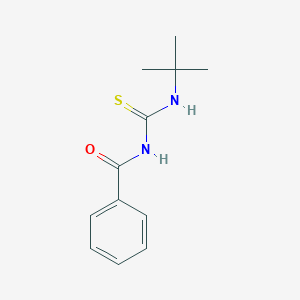

N-(tert-butylcarbamothioyl)benzamide

Description

Overview of Acylthiourea Derivatives in Organic and Inorganic Chemistry

Acylthiourea derivatives are a versatile class of organosulfur compounds with the general formula R¹C(O)NHC(S)NR²R³. rsc.org These molecules have garnered significant attention due to their unique structural and electronic properties, which stem from the combination of a hard carbonyl oxygen atom and a soft thiocarbonyl sulfur atom within the same acylthiourea backbone. rsc.org This dual nature makes them excellent ligands for a wide range of metal ions, leading to extensive applications in coordination chemistry. rsc.orgmdpi.com

The synthesis of acylthioureas is typically straightforward, often involving the reaction of an acyl isothiocyanate with a primary or secondary amine. nih.gov This accessibility allows for the creation of a vast library of derivatives with diverse functionalities by modifying the acyl group (R¹) and the substituents on the nitrogen atom (R² and R³). rsc.org

Beyond their role as ligands, acylthioureas serve as crucial building blocks in organic synthesis for constructing various heterocyclic compounds. rsc.org Furthermore, their inherent chemical properties have led to their use in diverse fields, as detailed in the table below.

| Application Area | Specific Use of Acylthiourea Derivatives |

| Biological Chemistry | Investigated for antimicrobial, anti-biofilm, antioxidant, anticancer, and anti-HIV activities. rsc.orgmdpi.comnih.govnih.gov |

| Materials Chemistry | Used as corrosion inhibitors and non-ionic surfactants. rsc.org |

| Analytical Chemistry | Employed as chemosensors for anions and in potentiometric sensors for heavy metals. mdpi.com |

| Catalysis | Serve as precursors for organocatalysts. rsc.org |

| Agrochemicals | Explored for potential herbicidal and insecticidal properties. rsc.org |

The Significance of N-(tert-butylcarbamothioyl)benzamide within Benzoylthiourea (B1224501) Chemistry

This compound belongs to the benzoylthiourea family, a subset of acylthioureas where the acyl group (R¹) is specifically a benzoyl group. These compounds are typically synthesized by reacting benzoyl isothiocyanate with an appropriate amine. researchgate.net For this compound, the amine required would be tert-butylamine.

The significance of benzoylthiourea derivatives often lies in their biological activities and their capacity as ligands. researchgate.netnih.gov The structure of this compound is characterized by several key features:

The Benzoyl Group : Provides a rigid aromatic platform and participates in π-stacking interactions.

The Thiourea (B124793) Moiety (-NH-C(S)-NH-) : The core functional group responsible for the molecule's coordinating ability with metal ions and its potential for hydrogen bonding. rsc.org

The Tert-butyl Group (-(CH₃)₃) : This bulky, sterically hindering group can significantly influence the molecule's solubility, crystal packing, and the stereochemistry of its metal complexes.

Compared to other substituted benzoylthioureas that feature planar aromatic rings or less bulky alkyl groups, the tert-butyl group in this compound introduces distinct steric and electronic properties that can modulate its chemical behavior and reactivity.

Current Research Landscape and Academic Gaps for this compound

The current research landscape for benzoylthiourea derivatives is active, with numerous studies focusing on the synthesis and evaluation of new analogues for various applications, particularly as antimicrobial agents. researchgate.netnih.gov Researchers frequently modify the substituents on the phenyl ring of the benzoyl group or on the terminal nitrogen of the thiourea moiety to tune the compound's properties. nih.gov

A review of the literature reveals that extensive research has been conducted on benzoylthioureas with various substituents, as shown in the table below.

| Derivative Type | Substituent Examples Studied | Research Focus |

| N'-Aryl Benzoylthioureas | Fluoro- and trifluoromethyl-phenyl groups. nih.gov | Antimicrobial and antifungal activity. nih.gov |

| N'-Alkyl/Aryl Benzoylthioureas | 4-chloro-2-nitrophenyl, 4-methylphenyl. nih.gov | Antibacterial and antifungal activities. nih.gov |

| Bis-thioureas | Derivatives of 4-nitrobenzene-1,2-diamine. nih.gov | DNA binding, urease inhibition, anti-brain-tumor activities. nih.gov |

Despite the broad interest in this class of compounds, there is a noticeable academic gap concerning this compound specifically. While its constituent parts (benzamide and tert-butyl thiourea) are well-known, detailed synthetic protocols, characterization data (such as IR and NMR spectra), crystal structure analyses, and evaluations of its potential applications are not widely reported in peer-reviewed literature. This lack of specific data presents an opportunity for future research to synthesize, characterize, and explore the unique properties conferred by the tert-butyl group in the context of benzoylthiourea chemistry.

Structure

2D Structure

Properties

CAS No. |

22283-39-2 |

|---|---|

Molecular Formula |

C12H16N2OS |

Molecular Weight |

236.34 g/mol |

IUPAC Name |

N-(tert-butylcarbamothioyl)benzamide |

InChI |

InChI=1S/C12H16N2OS/c1-12(2,3)14-11(16)13-10(15)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,13,14,15,16) |

InChI Key |

IAHAXKLLYOLNNP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NC(=S)NC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)NC(=S)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Tert Butylcarbamothioyl Benzamide

Established Synthetic Routes for N-(tert-butylcarbamothioyl)benzamide

The primary and most established method for synthesizing this compound and its analogs is through an isothiocyanate-mediated pathway. This approach is valued for its reliability and adaptability.

The synthesis is typically conducted as a one-pot, two-step process. researchgate.net The first step involves the reaction of a benzoyl halide, most commonly benzoyl chloride, with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in a dry solvent like acetone (B3395972) or tetrahydrofuran (B95107) (THF). mdpi.commdpi.comresearchgate.net This reaction generates a highly reactive benzoyl isothiocyanate intermediate. nih.govarkat-usa.org Isothiocyanates are characterized by their high electrophilicity, making them excellent precursors for target molecules. nih.gov

In the second step, a primary amine—in this case, tert-butylamine—is added to the reaction mixture. The amine performs a nucleophilic addition to the electrophilic carbon of the isothiocyanate group to form the final this compound product. mdpi.comresearchgate.net

The general reaction scheme is as follows: Step 1: Formation of Benzoyl Isothiocyanate Benzoyl Chloride + NH₄SCN → Benzoyl Isothiocyanate + NH₄Cl

Step 2: Nucleophilic Addition Benzoyl Isothiocyanate + tert-Butylamine → this compound

This method is broadly applicable for creating a wide range of N-acylthiourea derivatives by varying the starting acyl chloride and the amine. researchgate.netgrafiati.com For instance, the reaction of benzoyl isothiocyanate with amines like 4-chloroaniline (B138754) and 6-fluoropyridin-2-amine proceeds efficiently to yield the corresponding N-acylthiourea derivatives. nih.gov

Interactive Data Table: Synthesis of N-Acylthioureas from Benzoyl Isothiocyanate

| Amine Nucleophile | Reaction Time (THF, Reflux) | Yield | Reference |

| 4-Chloroaniline | 5 minutes | 99% | nih.gov |

| 6-Fluoropyridin-2-amine | 30 minutes | 98% | nih.gov |

| 6-Nitropyridin-2-amine | >4 hours (incomplete) | - | nih.gov |

The efficiency and yield of N-acylthiourea synthesis can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, reaction time, temperature, and the use of catalysts.

Interactive Data Table: Effect of Catalyst on N-Acylthiourea Synthesis

| Compound | Catalyst | Yield | Reference |

| N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | None | 41% | mdpi.com |

| N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | TBAB | 76% | mdpi.comnih.gov |

Following the reaction, a standard workup procedure is employed to isolate the crude product. A common and effective method involves precipitating the product by pouring the reaction mixture into cold water. mdpi.com

The crude solid is then collected via filtration and purified. Recrystallization is a widely used technique for purifying N-acylthioureas. mdpi.com A typical procedure involves dissolving the crude substance in a suitable solvent, such as 2-propanol or ethanol, often with the addition of charcoal to remove colored impurities, followed by cooling to induce the formation of pure crystals. mdpi.com For other related compounds, purification can be achieved through liquid-liquid extraction using solvents like ethyl acetate, followed by removal of the solvent under reduced pressure or a stream of nitrogen. researchgate.net

The purity and structure of the final this compound product are confirmed using standard analytical techniques, including Fourier-transform infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination. mdpi.comresearchgate.net

Approaches for Derivatization and Analog Synthesis

The synthetic pathway for this compound is highly amenable to modification, allowing for the systematic synthesis of analogs through derivatization of either the benzoyl or the carbamothioyl portions of the molecule.

Structural modifications on the benzoyl ring are readily achieved by using different substituted benzoyl chlorides as the starting material in the synthesis. researchgate.net This strategy allows for the introduction of a wide variety of functional groups onto the aromatic ring, enabling the exploration of structure-activity relationships. For example, researchers have successfully synthesized libraries of N-acylthiourea analogs by starting with precursors such as 4-methylbenzoyl chloride, 2,4-dichlorobenzoyl chloride, and 4-nitrobenzoyl chloride. nih.govresearchgate.net Additionally, the benzoyl group itself can be chemically transformed; for instance, it can be cleaved under specific basic or organomediated conditions. nih.gov

Interactive Data Table: Examples of Benzoyl Moiety Precursors for Analog Synthesis

| Starting Material | Resulting Moiety | Reference |

| 4-Methylbenzoyl Chloride | 4-Methylbenzoyl | researchgate.net |

| 2,4-Dichlorobenzoyl Chloride | 2,4-Dichlorobenzoyl | nih.gov |

| 4-Nitrobenzoyl Chloride | 4-Nitrobenzoyl | researchgate.net |

| 2-(4-Ethylphenoxymethyl)benzoyl Chloride | 2-(4-Ethylphenoxymethyl)benzoyl | mdpi.com |

Analogs with different substituents on the carbamothioyl nitrogen atom can be synthesized by varying the amine used in the second step of the reaction. Instead of tert-butylamine, a diverse range of primary amines can be reacted with the benzoyl isothiocyanate intermediate. mdpi.com This modularity has been exploited to create extensive libraries of N-acylthioureas with different alkyl, aryl, and heterocyclic groups attached to the thiourea (B124793) nitrogen. mdpi.commdpi.comresearchgate.net This approach provides a straightforward method for fine-tuning the steric and electronic properties of the molecule.

Exploratory Studies of this compound Reactivity

The reactivity of this compound is primarily dictated by the interplay of its benzoyl, thiourea, and tert-butyl moieties. The presence of nucleophilic nitrogen and sulfur atoms, an electrophilic carbonyl carbon, and acidic N-H protons makes this compound a versatile precursor in various chemical transformations.

General Reaction Pathways

The fundamental reactivity of N-acylthioureas, including this compound, revolves around several key pathways: cyclization, desulfurization, and coordination with metal ions. These reactions leverage the inherent electronic properties of the acylthiourea backbone to construct a diverse array of molecular architectures.

One of the most prominent reaction pathways is cyclization , which can be initiated under acidic or basic conditions, or by reaction with electrophilic reagents. The thiourea moiety can act as a binucleophile, with the sulfur and nitrogen atoms attacking suitable electrophiles to form five- or six-membered heterocyclic rings. For instance, the reaction of N-acylthioureas with α-haloketones is a well-established method for the synthesis of thiazole (B1198619) derivatives.

Another significant transformation is desulfurization . This process typically involves the removal of the sulfur atom, often leading to the formation of carbodiimides. These reactive intermediates can then undergo further reactions, such as cycloadditions, to generate a variety of heterocyclic compounds.

Furthermore, the nitrogen and sulfur atoms of the thiourea group are effective ligands for a wide range of metal ions. This coordination chemistry allows for the formation of metal complexes with potential applications in catalysis and materials science.

Investigation of Selective Chemical Transformations

Detailed investigations into the selective chemical transformations of N-acylthioureas provide valuable insights into their synthetic utility. These studies often focus on the development of new methodologies for the synthesis of biologically relevant heterocyclic compounds.

Cyclization Reactions:

The cyclization of N-acylthioureas is a powerful tool for the synthesis of various heterocycles. The reaction of N-aroyl-N'-alkylthioureas with various reagents can lead to the formation of different ring systems.

For example, the reaction of N-(cyclohexylcarbamothioyl)-2-naphthamide with chloroacetic acid in the presence of triethylamine (B128534) has been reported to yield a thiazolidine (B150603) derivative, albeit in a modest yield of 38%. nih.gov A more efficient cyclization occurs when the same N-acylthiourea reacts with α-bromoacetophenone under ultrasonic irradiation in the presence of triethylamine, affording the corresponding thiazole-2-imine derivative in an excellent yield of 98%. nih.gov This highlights the influence of the electrophile on the reaction outcome and efficiency.

Acid-catalyzed intramolecular cyclizations have also been explored. N-benzoylthioureidoacetal, a related N-acylthiourea derivative, undergoes cyclization to form an iminothiazolidine in the presence of a Lewis acid like boron trifluoride etherate. nih.gov Base-catalyzed cyclizations of the same substrate can lead to different products, such as imidazolidine-2-thione or 2-thiohydantoin, depending on the base used. nih.gov

The following table summarizes representative cyclization reactions of N-acylthioureas:

| Starting N-Acylthiourea | Reagent | Conditions | Product | Yield (%) | Reference |

| N-(cyclohexylcarbamothioyl)-2-naphthamide | Chloroacetic acid | Triethylamine | Thiazolidine derivative | 38 | nih.gov |

| N-(cyclohexylcarbamothioyl)-2-naphthamide | α-Bromoacetophenone | Triethylamine, Sonication | Thiazole-2-imine derivative | 98 | nih.gov |

| N-Benzoylthioureidoacetal | Boron trifluoride etherate | - | Iminothiazolidine | - | nih.gov |

| N-Benzoylthioureidoacetal | 10% aq. NaOH | - | 1-(2,2-dimethoxy)ethyl-imidazolidine-2-thione | - | nih.gov |

| N-Benzoylthioureidoacetal | Pyridine | - | 2-Thiohydantoin | - | nih.gov |

Oxidative Cyclization:

Oxidative conditions can also promote the cyclization of N-acylthiourea derivatives. For instance, the oxidative cyclization of 2-((4-methoxybenzyl)thio)aniline derivatives in the presence of an acid can lead to the formation of benzo nih.govnih.govthiazolo[2,3-c] nih.govrsc.orgorganic-chemistry.orgtriazoles. mdpi.com This reaction is believed to proceed through a disulfide intermediate. mdpi.com

Structural Elucidation and Conformational Analysis of N Tert Butylcarbamothioyl Benzamide

Advanced Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a critical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of N-(tert-butylcarbamothioyl)benzamide is characterized by specific absorption bands that correspond to the stretching and bending vibrations of its key functional groups. The assignments for these vibrational modes are based on established group frequency regions and data from structurally similar compounds, such as N-tert-butylbenzamide and other N-acylthiourea derivatives. researchgate.netnih.govuokerbala.edu.iq

The N-H stretching vibration typically appears as a sharp band in the region of 3300-3400 cm⁻¹. The carbonyl (C=O) group, a strong infrared absorber, exhibits a characteristic stretching vibration around 1640-1680 cm⁻¹. researchgate.netrsc.org The thiocarbonyl (C=S) group's stretching frequency is generally weaker and appears at a lower wavenumber, typically in the 1100-1250 cm⁻¹ range. The precise positions of these bands can be influenced by factors like hydrogen bonding and the electronic environment within the molecule. uokerbala.edu.iq

Interactive Table: Key FT-IR Vibrational Mode Assignments

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

| N-H Stretch | Amide/Thiourea (B124793) | 3300 - 3400 |

| C=O Stretch | Benzoyl Amide | 1640 - 1680 |

| C=S Stretch | Thiourea | 1100 - 1250 |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | tert-Butyl Group | 2850 - 2970 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise structure and connectivity of atoms can be determined. researchgate.net

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule.

N-H Protons: The two N-H protons of the acylthiourea backbone are expected to appear as two separate broad singlets at low field (downfield), typically in the range of δ 11.5 and δ 13.0 ppm. uokerbala.edu.iq The downfield shift is attributed to the deshielding effect of the adjacent carbonyl and thiocarbonyl groups and potential intramolecular hydrogen bonding.

Aromatic Protons: The protons on the phenyl ring typically resonate in the aromatic region, between δ 7.1 and δ 8.1 ppm. uokerbala.edu.iq The protons ortho to the carbonyl group are the most deshielded and appear furthest downfield.

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet in the upfield region of the spectrum, typically around δ 1.5 ppm. rsc.org

Interactive Table: ¹H NMR Chemical Shift Assignments

| Proton Type | Multiplicity | Chemical Shift (δ, ppm) |

| N-H (amide) | Singlet (broad) | ~11.5 |

| N-H (thiourea) | Singlet (broad) | ~13.0 |

| Aromatic (ortho) | Multiplet | ~8.0 - 8.1 |

| Aromatic (meta, para) | Multiplet | ~7.1 - 7.6 |

| tert-Butyl | Singlet | ~1.5 |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl and Thiocarbonyl Carbons: The carbon atoms of the C=O and C=S groups are highly deshielded and appear far downfield. The C=S carbon is typically found around δ 180 ppm, while the C=O carbon appears around δ 165-170 ppm.

Aromatic Carbons: The carbons of the phenyl ring resonate in the δ 125-135 ppm range. The carbon atom attached to the carbonyl group (ipso-carbon) is typically found at the downfield end of this range.

tert-Butyl Carbons: The spectrum shows two signals for the tert-butyl group. The quaternary carbon atom appears around δ 50-55 ppm, while the three equivalent methyl carbons produce a signal around δ 28-30 ppm. rsc.org

Interactive Table: ¹³C NMR Chemical Shift Assignments

| Carbon Type | Chemical Shift (δ, ppm) |

| C=S (Thiocarbonyl) | ~180 |

| C=O (Carbonyl) | ~165 - 170 |

| Aromatic (ipso) | ~135 |

| Aromatic (ortho, meta, para) | ~125 - 132 |

| C (quaternary, tert-Butyl) | ~50 - 55 |

| CH₃ (tert-Butyl) | ~28 - 30 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular weight of this compound (C₁₁H₁₄N₂OS) is 222.31 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 222. The fragmentation pattern is likely dictated by the cleavage of the most labile bonds. A characteristic fragmentation for molecules containing a tert-butyl group is the loss of this group, which would result in a significant peak at m/z 165. nih.gov Another prominent fragmentation pathway involves the cleavage of the amide bond, leading to the formation of the stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often the base peak in related benzamide (B126) structures. researchgate.netnih.gov Subsequent loss of carbon monoxide from the benzoyl cation would yield the phenyl cation ([C₆H₅]⁺) at m/z 77. researchgate.netnih.gov

Interactive Table: Proposed Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Ion | Formula |

| 222 | Molecular Ion [M]⁺ | [C₁₁H₁₄N₂OS]⁺ |

| 165 | [M - C(CH₃)₃]⁺ | [C₇H₅N₂OS]⁺ |

| 105 | Benzoyl cation | [C₇H₅O]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Membrane Fluidity Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for investigating the dynamics and fluidity of biological membranes. nih.gov This method utilizes spin-label probes, typically molecules containing a stable nitroxide radical, which are incorporated into the lipid bilayer. nih.gov The EPR spectrum of the spin probe provides information about its rotational motion and the polarity of its microenvironment, which are directly related to the fluidity of the membrane. mdpi.com

The study of membrane fluidity using EPR involves analyzing spectral parameters such as hyperfine splitting, order parameters, and rotational correlation times. mdpi.comlibretexts.org Hyperfine splitting is influenced by the mobility of the spin probe; restricted movement in a viscous environment leads to characteristic spectral changes. nih.gov The order parameter (S) is a key metric that describes the amplitude of motion of the lipid alkyl chains, with higher values indicating lower membrane fluidity. libretexts.orgnih.gov Conversely, the rotational correlation time (τ) provides a measure of the speed of the probe's rotation, where a decrease in τ signifies an increase in membrane fluidity. mdpi.com

While direct EPR studies on the effect of this compound on membrane fluidity are not extensively documented, the methodology is well-established. To perform such a study, a spin-labeled fatty acid, such as 5-doxyl stearic acid (5-DSA) or 16-doxyl stearic acid (16-DSA), would be introduced into a model lipid membrane, like liposomes. The introduction of this compound into this system would allow for the measurement of any resultant changes in the EPR spectrum. An increase in the order parameter or a decrease in rotational motion of the spin probe would suggest that the compound induces membrane rigidification, whereas the opposite would indicate an increase in membrane fluidity. mdpi.comnih.gov

**3.2. Crystallographic Investigations

Crystallographic techniques, particularly single-crystal X-ray diffraction, are indispensable for the unambiguous determination of the three-dimensional structure of molecules in the solid state. These investigations provide precise data on molecular geometry, conformational states, and intermolecular interactions that govern crystal packing.

Single-crystal X-ray diffraction analysis provides the most definitive structural information for crystalline solids. While the specific crystal structure of this compound is not detailed in the available literature, the structure of the closely related analogue, N-(propan-2-ylcarbamothioyl)benzamide, offers significant insights into the expected molecular features. nih.gov The structure of such derivatives is typically confirmed through a combination of spectroscopic methods (FTIR, NMR) and definitively established by single-crystal X-ray diffraction. nih.gov

The general procedure involves growing a single crystal of sufficient quality, mounting it on a diffractometer, and irradiating it with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure, which is then refined to obtain precise atomic coordinates, bond lengths, bond angles, and thermal parameters. nih.goveurjchem.com

Analysis of the analogue N-(propan-2-ylcarbamothioyl)benzamide reveals key geometric features that are likely conserved in the tert-butyl derivative. nih.gov The central thiourea core, specifically the C2N2OS residue, is essentially planar. nih.gov This planarity is stabilized by an intramolecular N—H⋯O hydrogen bond, which forms a characteristic six-membered ring, often denoted as an S(6) loop. nih.govresearchgate.net The terminal phenyl ring is typically not coplanar with this central residue, exhibiting a significant dihedral angle. nih.gov

Table 1: Crystal Data and Structure Refinement for N-(propan-2-ylcarbamothioyl)benzamide (Analogue) Data sourced from a study on a closely related compound to illustrate typical parameters. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄N₂OS |

| Formula Weight | 222.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2147 (4) |

| b (Å) | 5.3988 (2) |

| c (Å) | 19.6834 (7) |

| β (°) | 102.031 (4) |

| Volume (ų) | 1165.57 (7) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (Mg m⁻³) | 1.267 |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| Temperature (K) | 293 |

| Final R indices [I>2σ(I)] | R₁ = 0.049, wR₂ = 0.146 |

The conformation of N-(acyl)thiourea derivatives is largely dictated by the steric and electronic interactions between the benzoyl and carbamothioyl moieties. In the crystal structure of N-(propan-2-ylcarbamothioyl)benzamide, the phenyl ring is inclined with respect to the planar central C2N2OS fragment by a dihedral angle of 42.10 (6)°. nih.gov This twisted conformation is a common feature in this class of compounds.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in molecular crystals, including benzamide derivatives. osti.govmdpi.com Different polymorphs of the same compound can exhibit distinct physical properties due to variations in their crystal packing and intermolecular interactions. mdpi.com Disorder is another common feature that can complicate structure determination. osti.gov

While specific polymorphs of this compound have not been reported in the reviewed literature, the potential for their existence is high. The flexibility of the benzoyl and thiourea groups, combined with the capacity for various hydrogen-bonding patterns, creates a complex lattice energy landscape where multiple stable or metastable crystal forms could exist. osti.gov For instance, studies on related Nα-aroyl-N-aryl-phenylalanine amides have identified different polymorphic forms arising from subtle differences in N–H⋯O hydrogen bonding patterns, leading to either dimeric or chain-like structures. mdpi.com The discovery of different polymorphs often depends on crystallization conditions, such as the choice of solvent and temperature.

Crystallographic Investigations

Polymorphism and Solid-State Structural Diversity

Structural Elucidation of a Related Compound: N-(propan-2-ylcarbamothioyl)benzamide

The crystal structure of N-(propan-2-ylcarbamothioyl)benzamide, an analogue of the target compound, has been determined by single-crystal X-ray diffraction. The analysis revealed that the compound crystallizes in the monoclinic space group P21/c nih.govnih.gov.

Table 1: Crystallographic Data for N-(propan-2-ylcarbamothioyl)benzamide nih.gov

| Parameter | Value |

| Chemical Formula | C11H14N2OS |

| Molecular Weight | 222.30 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.2147 (4) |

| b (Å) | 5.3988 (2) |

| c (Å) | 19.6834 (7) |

| β (°) | 102.031 (4) |

| Volume (Å3) | 1165.57 (7) |

| Z | 4 |

This data is for N-(propan-2-ylcarbamothioyl)benzamide, not this compound.

Crystallization Conditions for N-(propan-2-ylcarbamothioyl)benzamide

The synthesis of N-(propan-2-ylcarbamothioyl)benzamide involved the reaction of benzoyl chloride with ammonium (B1175870) thiocyanate (B1210189) to form benzoyl isothiocyanate, which was then reacted with 2-amino-isopropane in dry acetone (B3395972) nih.gov. The final product was crystallized from this solution after being poured over ice nih.gov.

While this provides the method for obtaining a single crystalline form of this related compound, there is no information available regarding systematic studies to induce polymorphism by varying crystallization parameters such as solvent, temperature, or cooling rate. Such studies would be necessary to explore the potential existence of other polymorphic forms.

Computational Chemistry and Theoretical Modeling of N Tert Butylcarbamothioyl Benzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical study of N-acylthiourea derivatives, including N-(tert-butylcarbamothioyl)benzamide. DFT methods offer a balance between computational cost and accuracy, making them suitable for predicting the properties of moderately sized organic molecules.

Geometry Optimization and Energetics

The optimization of the molecular geometry of N-acylthiourea derivatives is a critical first step in computational analysis. For a closely related compound, N-(carbomylcarbamothioyl)benzamide, geometry optimization has been successfully performed using the B3LYP functional with the 6-31G(d) basis set. researchgate.netnih.gov This level of theory has been shown to be sufficiently accurate for predicting reliable geometries of such systems. researchgate.net

The process involves finding the minimum energy conformation of the molecule. For the reaction forming N-(carbomylcarbamothioyl)benzamide, the potential energy surface was computed, identifying transition states and intermediates. researchgate.net The final product was found to be a singlet species with no charge and a dipole moment of 7.7072 Debye, with a relative free energy of 10.04 kcal/mol. researchgate.net While specific energetic data for this compound is not available in the provided results, a similar computational approach would be expected to yield its stable geometric and energetic parameters.

A comparison of bond lengths for the intermediates and products in the formation of N-(carbomylcarbamothioyl)benzamide reveals changes in key bonds during the reaction, as shown in the table below. researchgate.net

| Bond Length (Å) | I1 | Ts1 | P1 | Ts2 | P2 |

| O2-C9 | 1.23 | 1.20 | 1.23 | 1.21 | 1.21 |

| C8-S | 1.58 | 1.67 | 1.57 | 1.64 | 1.634 |

| Data for the related compound N-(carbomylcarbamothioyl)benzamide researchgate.net |

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential)

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy gap between the HOMO and LUMO (ELUMO-HOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity and lower stability. researchgate.net

For the related N-(carbomylcarbamothioyl)benzamide, the HOMO-LUMO gap for the final product (P2) was calculated to be 0.14175 eV. researchgate.net The HOMO and LUMO energies for the species involved in its formation were also determined using the B3LYP/6-31g(d) level of theory. researchgate.net

| Species | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| I1 | - | - | 0.17881 |

| Ts1 | - | - | 0.17424 |

| P1 | - | - | - |

| Ts2 | - | - | 0.13336 |

| P2 | - | - | 0.14175 |

| Data for the related compound N-(carbomylcarbamothioyl)benzamide researchgate.net |

The Molecular Electrostatic Potential (MEP) is another important descriptor that helps in identifying the sites for electrophilic and nucleophilic attack. nih.gov For various benzamide (B126) derivatives, MEP maps show that negative potential regions are generally localized over electronegative atoms like oxygen and nitrogen, indicating sites for electrophilic attack. nih.govnih.gov Conversely, positive potential regions, often found around hydrogen atoms, indicate sites for nucleophilic attack. nih.gov For tert-butyl N-acetylcarbamate, the electrostatic potential on the Hirshfeld and van der Waals surfaces ranged from -0.12 to +0.12 e Å⁻¹, with electronegative regions around the oxygen atoms and positive potential near the NH group. nih.gov

Vibrational Spectra Prediction and Correlation with Experimental Data

Theoretical vibrational analysis is a valuable tool for assigning the vibrational modes observed in experimental FT-IR and Raman spectra. DFT calculations, often using the B3LYP method with basis sets like 6-31G(d,p), have been shown to provide good agreement with experimental vibrational frequencies for various benzamide and carbamate (B1207046) derivatives. researchgate.netnih.gov

For instance, in studies of similar molecules, the calculated vibrational frequencies were scaled to correct for anharmonicity and the limitations of the theoretical model. researchgate.net The potential energy distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode. nih.gov For example, in 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, the C=O stretching vibration is a key marker. researchgate.net Similarly, for tert-Butyl N-(thiophen-2yl)carbamate, theoretical calculations helped in the assignment of the experimental FT-IR spectrum. nih.govresearchgate.net A similar approach would be applicable to this compound to predict and help interpret its vibrational spectrum.

Reactivity Descriptors from Quantum Chemical Parameters

Quantum chemical parameters derived from DFT calculations, such as ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), are used to quantify the global reactivity of a molecule. nih.gov

These descriptors are calculated from the energies of the HOMO and LUMO. nih.gov A lower HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability. researchgate.net The electrophilicity index helps in classifying molecules as good electrophiles. nih.gov For example, a study on benomyl, a benzimidazole (B57391) derivative, found its electrophilicity index to be 2.08, suggesting it is a good electrophile. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity and can be calculated for this compound using its computed HOMO and LUMO energies. nih.govresearchgate.net

Ab Initio Calculations

Ab initio calculations, which are based on first principles without the use of empirical parameters, can also be employed to study the properties of molecules like this compound. nih.gov While often more computationally demanding than DFT, methods like Hartree-Fock (HF) can provide valuable insights into the electronic structure and geometry. In a study of 4-(Dimethylamino) Benzaldehyde, both ab initio and DFT methods were used to calculate the optimized geometry and vibrational frequencies, showing good agreement with experimental data. nih.gov

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in the crystalline state. nih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule dominates the procrystal electron density. nih.gov

The Hirshfeld surface can be mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii. Fingerprint plots are two-dimensional histograms of the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface, providing a summary of the intermolecular contacts. nih.gov

For tert-butyl N-acetylcarbamate, a related compound, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing were from H···H (46.2%), O···H/H···O (26.7%), and C···H/H···C (18.7%) contacts. nih.gov This type of analysis would be invaluable for understanding the crystal packing and intermolecular interactions of this compound.

| Contact Type | Contribution (%) |

| H···H | 46.2 |

| O···H/H···O | 26.7 |

| C···H/H···C | 18.7 |

| N···H/H···N | 2.8 |

| Data for the related compound tert-butyl N-acetylcarbamate nih.gov |

Quantitative Assessment of Intermolecular Interactions

The stability of the crystal lattice of this compound is determined by a network of intermolecular interactions. While specific quantitative data for this exact compound is not extensively available in the cited literature, analysis of closely related structures, such as N-((2-acetylphenyl)carbamothioyl)benzamide, provides a reliable model for the types and strengths of these interactions. researchgate.net The primary forces at play are hydrogen bonds and van der Waals forces.

In analogous benzamide derivatives, intramolecular N—H⋯O hydrogen bonds are a common feature, leading to the formation of stable six-membered rings, denoted as S(6) motifs. researchgate.netnih.govnih.gov In the crystal packing of similar compounds, intermolecular N—H⋯S hydrogen bonds are crucial, often resulting in the formation of centrosymmetric dimers. nih.gov

A quantitative breakdown of intermolecular contacts can be achieved through Hirshfeld surface analysis. For a related compound, N-((2-acetylphenyl)carbamothioyl)benzamide, the percentage contributions of various intermolecular contacts to the Hirshfeld surface are detailed in the table below. researchgate.net It is anticipated that this compound would exhibit a similar distribution of interactions.

Table 1: Predicted Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface of this compound, Based on Data from N-((2-acetylphenyl)carbamothioyl)benzamide researchgate.net

| Interaction Type | Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 18.5 |

| O···H/H···O | 11.7 |

| S···H/H···S | 10.5 |

| C···C | 4.9 |

| N···H/H···N | 2.5 |

| S···C/C···S | 1.5 |

| O···C/C···O | 1.2 |

| S···S | 1.1 |

| N···C/C···N | 0.8 |

| O···N/N···O | 0.6 |

| S···N/N···S | 0.6 |

| S···O/O···S | 0.5 |

The data indicates that the most significant contributions to crystal stability arise from hydrogen-hydrogen, carbon-hydrogen, and oxygen-hydrogen contacts.

Visualization of Crystal Packing Efficiency

The efficiency of crystal packing can be visualized using several computational tools derived from Hirshfeld surface analysis. These visualizations help in understanding the spatial arrangement of molecules and the nature of their interactions.

dnorm Surface: The normalized contact distance (dnorm) surface is used to identify key intermolecular interactions. Red regions on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. For this compound, prominent red spots would be expected, corresponding to the N—H⋯O and N—H⋯S hydrogen bonds that are characteristic of this class of compounds. researchgate.netnih.gov

Shape Index and Curvedness: The shape index and curvedness are additional tools to visualize the topography of the molecular surface. The shape index identifies complementary hollows and bumps where molecules fit together, which is indicative of efficient packing. Curvedness highlights flat regions of the surface that are suitable for π-π stacking interactions. In the case of this compound, the phenyl ring would be expected to participate in such interactions. researchgate.net

Molecular Dynamics Simulations (if applied to similar compounds for conformational flexibility)

While specific molecular dynamics (MD) simulations for this compound were not found in the searched literature, this technique is widely applied to other benzamide derivatives to study their conformational flexibility and dynamic behavior. tandfonline.comtandfonline.commdpi.com

MD simulations on similar molecules, such as certain antitumor benzamide derivatives, have been used to assess the stability of protein-ligand complexes. tandfonline.commdpi.com These studies typically analyze parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) over a simulation timescale (e.g., 100 ns). tandfonline.com

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms from their initial position over time. A stable RMSD value suggests that the molecule has reached a stable conformation.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexible regions of the molecule by measuring the fluctuation of individual atoms or residues. For this compound, the rotatable bonds, such as the one connecting the phenyl ring to the amide group, would be expected to show higher RMSF values, indicating conformational flexibility in these regions.

By applying MD simulations to this compound, one could gain valuable insights into its accessible conformations in different environments, which is crucial for understanding its interactions with biological targets or its behavior in solution.

Mechanistic Investigations of N Tert Butylcarbamothioyl Benzamide in Biological Systems Academic Focus

Cellular and Subcellular Interaction Studies

Analysis of Mitochondrial Membrane Potential Alterations

There are no available scientific studies that have assessed the impact of N-(tert-butylcarbamothioyl)benzamide on mitochondrial membrane potential. Therefore, data regarding its potential to induce mitochondrial depolarization or hyperpolarization in any cell type are currently absent from the scientific record.

Reactive Oxygen Species (ROS) Content Analysis

An extensive search of scientific databases did not yield any research investigating the effect of this compound on the production of reactive oxygen species (ROS). As such, there is no information on whether this compound induces oxidative stress or alters the redox balance within cells.

Assessment of Plasma Membrane Integrity and Fluidity

No published literature was found that examines the effects of this compound on the integrity or fluidity of the plasma membrane. Studies using assays to detect membrane permeabilization or changes in membrane dynamics following exposure to this compound have not been reported.

Morphological and Ultrastructural Analysis of Affected Cells (e.g., Transmission Electron Microscopy)

There are no available studies that provide a morphological or ultrastructural analysis, such as through transmission electron microscopy, of cells treated with this compound. The impact of this compound on cellular and organellar structure remains uninvestigated.

Nuclear and Organelle Disorganization Studies

No studies were found that have investigated whether this compound causes disorganization of the nucleus or other cellular organelles.

Enzyme Inhibition Profiling

Cryptococcal Urease Inhibition Studies

No data is available in the searched literature regarding the inhibitory effects of this compound on the urease enzyme from Cryptococcus species. Studies have been conducted on the n-butyl isomer, which was shown to have a concentration-dependent inhibitory effect on cryptococcal urease. However, equivalent studies for the specified tert-butyl isomer are not present in the available literature.

Molecular Docking and Binding Site Predictions

There are no available molecular docking studies predicting the binding interactions of this compound within the active site of urease. Molecular docking has been performed for the n-butyl isomer using the Canavalia ensiformis (jack bean) urease structure (PDB ID: 4H9M) as a model, revealing potential hydrogen bonding and interactions. The distinct steric and electronic profile of the tert-butyl group would necessitate a separate and specific docking analysis, which has not been published.

Supramolecular Chemistry and Crystal Engineering of N Tert Butylcarbamothioyl Benzamide Analogues

Examination of Non-Covalent Interactions in Solid-State Architectures

The solid-state assembly of N-(tert-butylcarbamothioyl)benzamide analogues is governed by a sophisticated interplay of various non-covalent interactions. These forces dictate the molecular conformation and the packing arrangement, leading to complex and diverse supramolecular structures.

Hydrogen bonds are the most dominant forces in directing the crystal structures of N-acylthiourea derivatives.

C-H···π Interactions: These weaker hydrogen bonds involve the interaction of a C-H bond with the electron cloud of an aromatic ring. In the crystal structures of this compound analogues, C-H···π interactions are frequently observed. rsc.org They contribute significantly to the stabilization of the three-dimensional architecture by linking adjacent molecular chains and layers. rsc.org For instance, C-H groups from alkyl or phenyl moieties can interact with the benzoyl or other aromatic rings within the structure, helping to consolidate the crystal packing. nih.gov

O-H···O and O-H···S Interactions: In analogues containing hydroxyl groups, such as those derived from hydroxyanilines or containing hydroxyethyl (B10761427) substituents, O-H···O and O-H···S hydrogen bonds become critical components of the supramolecular assembly. nih.govnih.gov In the crystal structure of 1-benzoyl-3-(4-hydroxyphenyl)thiourea, intermolecular O—H···S and N—H···O hydrogen bonds link molecules into one-dimensional chains. nih.gov In derivatives with hydroxyethyl groups, intermolecular hydroxyl-O—H···O(hydroxyl) hydrogen bonds can form helical chains, which are further linked by hydroxyl-O—H···S(thione) interactions to create extensive supramolecular layers. nih.gov

The following table summarizes typical hydrogen bond parameters found in representative N-acylthiourea crystal structures.

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif / Role | Reference |

| Intramolecular N-H···O | N(1)-H···O(1) | 0.86 | 1.95 | 2.680(3) | 142 | S(6) pseudo-ring, conformational lock | nih.gov |

| Intermolecular N-H···S | N(2)-H···S(1) | 0.86 | 2.59 | 3.441(2) | 171 | Forms R²₂(8) dimers, chain propagation | rsc.org |

| Intermolecular C-H···O | C(11)-H···O(1) | 0.93 | 2.50 | 3.421(3) | 171 | Links molecules into chains | nih.gov |

| Intermolecular O-H···S | O(2)-H···S(1) | 0.82 | 2.56 | 3.298(2) | 150 | Links molecules into chains | nih.gov |

| Intermolecular O-H···O | O(1)-H···O(2) | 0.84(3) | 1.92(3) | 2.755(2) | 171(3) | Forms helical chains in hydroxyl derivatives | nih.gov |

A variety of weaker intermolecular forces also contribute to the stability and specificity of the crystal structures.

Zn···O=C Interactions: N-acylthiourea derivatives are effective ligands for metal ions, often acting as bidentate chelators through the carbonyl oxygen and thiocarbonyl sulfur atoms. In complexes with zinc(II), the ligand coordinates to the metal center, forming a direct Zn-O bond with the carbonyl oxygen and a Zn-S bond. This coordination can be described as a strong Zn···O=C interaction. rsc.org These metal complexes can then self-assemble into more complex supramolecular structures, such as distorted tetrahedral or square planar geometries, depending on the coordination environment of the zinc ion. rsc.org

Design Principles for Directed Self-Assembly

Crystal engineering aims to design solid-state architectures with desired properties by controlling intermolecular interactions. The modular nature of this compound and its analogues makes them excellent candidates for this approach. The synthesis typically involves three components: an aroyl chloride, a thiocyanate (B1210189) salt, and an amine. nih.gov This modularity allows for systematic structural variations.

The primary design principle relies on the robustness and predictability of certain intermolecular interactions, known as supramolecular synthons . rsc.orgresearchgate.netrsc.org

The Intramolecular S(6) Synthon: The stability of the intramolecular N-H···O hydrogen bond is a near-universal feature. Designers can treat the core acylthiourea moiety as a relatively planar, rigid unit whose conformation is pre-organized for further assembly.

The Intermolecular R²₂(8) Dimer Synthon: A very common and robust synthon in thioureas is the centrosymmetric dimer formed by a pair of N-H···S hydrogen bonds, creating an R²₂(8) graph set motif. rsc.org This synthon often links molecules into primary dimers or chains, which then assemble into higher-order structures.

Functional Group Modulation: By systematically changing the substituents on the benzoyl ring or the N-tert-butyl group, one can introduce other functional groups capable of forming specific, directional interactions. For example:

Adding hydrogen bond donors/acceptors (e.g., -OH, -NO₂, -CN) can introduce new intermolecular hydrogen bonding pathways and alter the packing from simple chains to more complex 3D networks. nih.govnih.gov

Introducing halogens (F, Cl, Br) allows for the exploitation of C-H···X and halogen···halogen interactions to guide the assembly. nih.gov

Polymorphic Control and Crystal Habit Engineering

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can have different physical properties. The control of polymorphism is critical, as an unintended polymorphic transformation can significantly alter a material's characteristics. For thiourea (B124793) derivatives, polymorphism has been observed, with different forms exhibiting distinct hydrogen bonding patterns. nih.gov For example, one polymorph might be characterized by N-H···S dimers, while another might feature N-H···N catemers. Factors that influence the formation of a specific polymorph include solvent choice, temperature, and rate of crystallization. nih.gov

Crystal habit refers to the external morphology of a crystal. Even for the same polymorphic form, the crystal habit can vary from needles to plates to prisms. This morphology is influenced by the crystallization conditions, such as the solvent, temperature, and the presence of impurities or additives. nih.gov Engineering the crystal habit is important for practical applications, as it affects properties like flowability, compaction, and dissolution rate. For this compound analogues, controlling the crystallization environment can, in principle, be used to produce crystals with a desired habit, optimizing them for specific uses.

Future Research Directions and Translational Perspectives

Development of Advanced Synthetic Methodologies

The conventional synthesis of N-acylthioureas involves the condensation of an acid chloride with a thiocyanate (B1210189) salt to form an in situ acyl isothiocyanate, which subsequently reacts with a primary or secondary amine. mdpi.comnih.gov While effective, future research will likely focus on developing more advanced, efficient, and sustainable synthetic strategies.

Key research directions include:

Green Chemistry Approaches: Future methodologies will aim to minimize the use of hazardous reagents and solvents, such as replacing anhydrous acetone (B3395972) with greener alternatives. mdpi.com The development of one-pot syntheses or catalytic methods could improve atom economy and reduce waste streams.

Combinatorial Synthesis: The development of high-throughput synthetic platforms will be crucial for generating large libraries of N-(tert-butylcarbamothioyl)benzamide analogues. This would enable more extensive structure-activity relationship (SAR) studies, accelerating the discovery of lead compounds for various applications.

Flow Chemistry: The use of microreactors and continuous flow systems can offer precise control over reaction parameters (temperature, pressure, reaction time), potentially improving yields, purity, and safety, especially when dealing with highly reactive intermediates like isothiocyanates. ku.dk

Stereoselective Synthesis: For developing chiral N-acylthiourea derivatives, a significant future challenge is the control of stereochemistry. adelaide.edu.au Advanced synthetic methods will focus on asymmetric catalysis to produce enantiomerically pure compounds, which is often critical for specific biological interactions.

Integration of In Silico and Experimental Approaches for Ligand and Complex Design

The synergy between computational (in silico) and experimental methods has become indispensable in modern chemical research. For N-acylthioureas, this integrated approach is key to designing novel ligands and metal complexes with tailored properties.

Future research will likely intensify in the following areas:

Predictive Molecular Docking: While currently used to validate experimental findings, future efforts will focus on using molecular docking as a more powerful predictive tool for structure-based drug design. nih.gov This involves screening virtual libraries of N-acylthiourea derivatives against biological targets like enzymes or receptors to identify promising candidates before their synthesis. nih.gov

Density Functional Theory (DFT) and Reaction Mechanism Elucidation: DFT has been used to compute the reaction mechanism for the formation of related N-acylthioureas, identifying transition states and reaction pathways. nih.gov Future work could expand this to a wider range of derivatives and solvent systems to build a comprehensive understanding of their reactivity.

Quantitative Structure-Activity Relationship (QSAR): By combining experimental data with computed molecular descriptors, QSAR models can be developed to predict the biological activity or physical properties of unsynthesized analogues. This can guide the design of more potent and selective compounds.

Hirshfeld Surface Analysis: This technique is already used to analyze intermolecular interactions in the crystal structures of N-acylthioureas. nih.gov Future applications will involve using this analysis to engineer crystal packing, which can influence properties like solubility and bioavailability.

Exploration of Novel Spectroscopic and Imaging Techniques for Mechanistic Insights

While standard techniques like NMR, FT-IR, and X-ray crystallography are well-established for characterizing N-acylthioureas, deeper mechanistic insights require more advanced analytical methods. mdpi.comnih.gov

Promising avenues for future exploration include:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques and solid-state NMR can provide more detailed information about the conformation and dynamics of this compound and its metal complexes in solution and the solid state.

Time-Resolved Spectroscopy: To understand the kinetics of complex formation or the mechanism of action in biological systems, time-resolved spectroscopic techniques (e.g., transient absorption spectroscopy) can be employed to observe short-lived intermediates.

In-situ Spectroscopic Monitoring: Combining spectroscopic tools directly with reaction vessels (e.g., in-situ IR or Raman spectroscopy) can provide real-time monitoring of synthetic reactions, aiding in optimization and mechanistic understanding. researchgate.net

Fluorescence and Bio-imaging: The inherent flexibility of the acylthiourea scaffold allows for the incorporation of fluorophores. acs.org This opens up possibilities for developing fluorescent probes to visualize the cellular uptake, distribution, and target engagement of these compounds in real-time using advanced microscopy techniques.

Expanding Coordination Chemistry Applications with Diverse Metal Centers

N-acylthioureas are recognized as highly versatile ligands due to the presence of both hard (oxygen) and soft (sulfur) donor atoms, allowing them to coordinate with a wide variety of metal ions in either a monodentate or bidentate fashion. nih.govnih.govacs.org Research has already demonstrated the synthesis of complexes with metals like ruthenium, palladium, and zinc. nih.govnih.gov

Future research in this area should focus on:

Exploration of the Periodic Table: A systematic exploration of coordination complexes with a broader range of metal centers is warranted. This includes lanthanides and actinides, as well as less common transition metals, which could yield complexes with unique magnetic, optical, or catalytic properties.

Mixed-Ligand Systems: Synthesizing complexes that incorporate this compound alongside other functional ligands (e.g., phosphines, N-heterocyclic carbenes) can fine-tune the steric and electronic properties of the metal center. acs.orgnih.gov This strategy can lead to the development of more effective catalysts or therapeutic agents.

Supramolecular Chemistry and Materials Science: The hydrogen bonding capabilities of the N-acylthiourea backbone can be exploited to construct metal-organic frameworks (MOFs) or other supramolecular assemblies. nih.gov These materials could have applications in gas storage, separation, or heterogeneous catalysis.

Bioorganometallic Chemistry: The development of organometallic complexes featuring N-acylthiourea ligands is a promising direction for creating novel therapeutics. acs.org For instance, incorporating these ligands into half-sandwich Ru(II) arene complexes has shown potential in creating cytotoxic agents against cancer cells. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.